
Ac-rC Phosphoramidite-13C9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-rC Phosphoramidite-13C9 is a compound labeled with the stable isotope carbon-13. It is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . This compound is primarily used in scientific research for its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-13C9 involves the incorporation of carbon-13 into the Ac-rC Phosphoramidite molecule. The process typically includes the following steps:
Starting Material: The synthesis begins with the nucleoside cytidine.
Protection: The hydroxyl groups of cytidine are protected using tert-butyldimethylsilyl (TBDMS) groups.
Phosphitylation: The protected nucleoside is then phosphitylated using a phosphoramidite reagent.
Incorporation of Carbon-13: Carbon-13 is incorporated into the molecule during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The product is typically supplied in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-rC Phosphoramidite-13C9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Substitution: It can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include iodine and sulfur.
Solvents: Anhydrous acetonitrile is often used as a solvent to maintain the anhydrous state of the compound.
Major Products
The major products formed from these reactions include modified oligoribonucleotides with phosphorodithioate linkages, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
Ac-rC Phosphoramidite-13C9 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of RNA-based therapeutics and diagnostics.
Medicine: Utilized in the design of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Industry: Applied in the production of high-purity oligonucleotides for pharmaceutical and biotechnological applications
Wirkmechanismus
The mechanism of action of Ac-rC Phosphoramidite-13C9 involves its incorporation into oligoribonucleotides, where it modifies the backbone of the RNA molecule. This modification enhances the stability and resistance of the RNA to enzymatic degradation. The molecular targets include the RNA strands, and the pathways involved are related to RNA synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-rC Phosphoramidite-13C9,15N3: This compound is labeled with both carbon-13 and nitrogen-15 and is used for similar applications.
Ac-rC Phosphoramidite: The non-labeled version used for general oligonucleotide synthesis.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantitation and tracing in various research applications. This makes it particularly valuable in drug development and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C47H64N5O9PSi |
|---|---|
Molekulargewicht |
911.0 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1 |
InChI-Schlüssel |
QKWKXYVKGFKODW-ROTISQLDSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


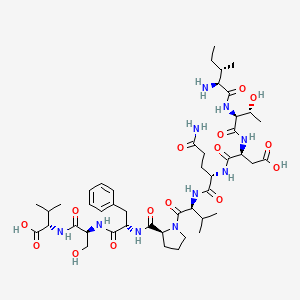
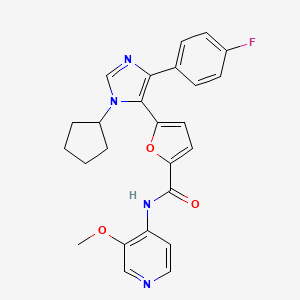
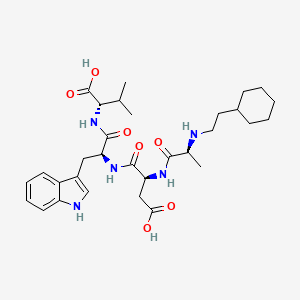
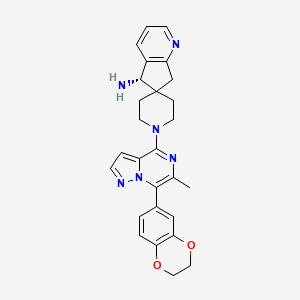
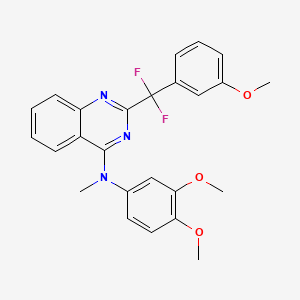
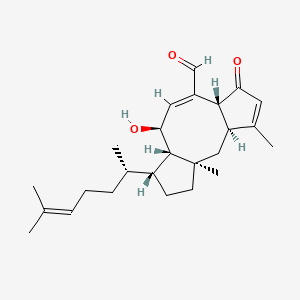
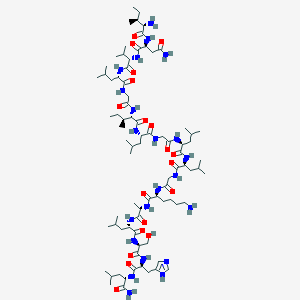
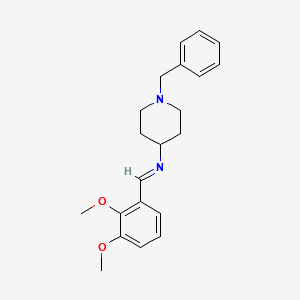

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
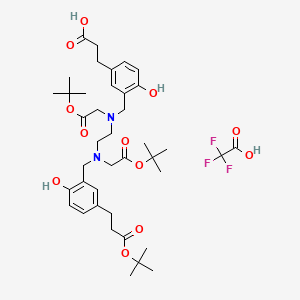

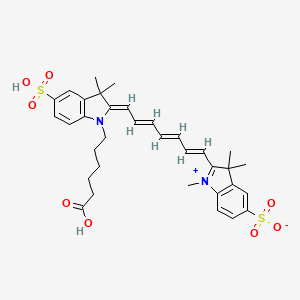
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
